molecular formula C8H9F2IN2O2 B2626395 ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate CAS No. 1856048-81-1

ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2626395
CAS No.: 1856048-81-1
M. Wt: 330.073
InChI Key: CSSMVPNDUKPWOJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate is a synthetic organic compound that features a pyrazole ring substituted with an ethyl ester, a difluoroethyl group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1H-pyrazole-5-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then subjected to halogenation using iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring. Finally, the difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reagents may be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-substituted derivatives .

Scientific Research Applications

Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoroethyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. Additionally, the iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can be compared with other fluorinated pyrazole derivatives:

These comparisons highlight the unique properties of this compound, particularly its potential for forming stable interactions with biological targets and its versatility in chemical reactions.

Properties

IUPAC Name

ethyl 2-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-2-15-8(14)7-5(11)3-12-13(7)4-6(9)10/h3,6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSMVPNDUKPWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1CC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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